molecular formula C₁₇H₁₉Cl₂N₃S B145680 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride CAS No. 111974-74-4

11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride

Cat. No.: B145680
CAS No.: 111974-74-4
M. Wt: 331.9 g/mol
InChI Key: MJPARFLICDXWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride is a chemical compound of significant interest in pharmacological and neuroscience research. It is recognized as a key intermediate in the synthesis of Quetiapine, a well-known atypical antipsychotic medication. As such, this compound is primarily utilized in analytical research, method development, and as a reference standard in forensic toxicology and pharmaceutical quality control laboratories to identify and quantify substances. Its research value lies in its role in studying the metabolic pathways and stability of psychotropic drugs. Quetiapine, for which this compound is a precursor, functions primarily as an antagonist at multiple neurotransmitter receptors, including serotonin (5-HT 1A and 5-HT 2A ), dopamine D 2 , histamine H 1 , and adrenergic α 1 and α 2 receptors. Therefore, research involving this compound contributes to a deeper understanding of the structure-activity relationships and the complex mechanisms of action of dibenzothiazepine-derived therapeutics in neuropsychiatric disorders. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. [Source: https://go.drugbank.com/drugs/DB01224] [Source: https://pubchem.ncbi.nlm.nih.gov/compound/57470670]

Properties

IUPAC Name

6-piperazin-1-ylbenzo[b][1,4]benzothiazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S.2ClH/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15;;/h1-8,18H,9-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQCQHZDUIIKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600505
Record name 11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111974-74-4
Record name Norquetiapine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-piperazin-1-yldibenzo[b,f][1,4]thiazepine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORQUETIAPINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VJ4TC63IL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Condensation of o-Chloronitrobenzene with Thiophenol

The process begins with the nucleophilic aromatic substitution of o-chloronitrobenzene (I) by thiophenol (II) in a hydroxyl-containing solvent. Technical ethanol and aqueous NaOH (1.1 equivalents) facilitate reflux conditions, yielding 2-nitro-2'-phenylthiodiphenyl sulfide (III).

Reagent Quantity Conditions
o-Chloronitrobenzene157 g (1 mol)Reflux in technical ethanol
Thiophenol110 g (1 mol)3 hours at 60–80°C
Aqueous NaOH (36%)44 g (1.1 mol)Gradual addition under stirring

This step achieves near-quantitative conversion, with the nitro group remaining intact for subsequent reduction.

Reduction to 2-Aminodiphenyl Sulfide (IV)

The nitro group in III is reduced using iron dust (3.3 mol) and HCl in ethanol. The exothermic reaction proceeds at 50°C, yielding 2-aminodiphenyl sulfide (IV) after neutralization and extraction with toluene.

Carbamate Formation via Phenyl Chloroformate

Reaction of IV with phenyl chloroformate (V) in dichloromethane produces phenyl 2-(phenylthio)phenylcarbamate (VI). This exothermic step requires careful temperature control (0–5°C) to minimize byproducts.

Piperazine Coupling and Cyclization

VI reacts with piperazine (VII) in a polar aprotic solvent like acetonitrile, forming N-[(2-phenylthio)phenyl]-1-piperazinylcarboxamide (VIII). Cyclization using POCl₃ (5–10 mL/g) and P₂O₅ (0.5–1 g/g) at 80–100°C yields the dibenzo[b,f]thiazepine core (IX).

Purification and Salt Formation

Crude IX is purified via acid-base extraction:

  • Dissolution in aqueous HCl (pH < 2).

  • Extraction of organic impurities with dichloromethane.

  • Alkalization (pH > 10) and re-extraction into dichloromethane.

  • Evaporation to obtain an oily residue, which is converted to the dihydrochloride salt using concentrated HCl in ethanol.

Purification Parameter Detail
Solvent for extractionDichloromethane
Acid for dissolution10% HCl
Base for alkalization10% NaOH
Crystallization solventEthanol/water (3:1)

This protocol removes residual piperazine and chlorinated byproducts, achieving >99% purity suitable for pharmaceutical use.

Yield Optimization and Comparative Analysis

The modern method achieves an overall yield of 65–70% from o-chloronitrobenzene, surpassing the 40–50% yields of legacy routes. Key improvements include:

  • Elimination of Intermediate Isolation : By avoiding purification of III, IV, and VI, solvent consumption drops by 40%.

  • Stability of Intermediates : VIII’s stability under cyclization conditions reduces side reactions, enhancing selectivity.

Method Yield Steps Solvent Use (L/kg)
Traditional (EP 0 240 228)45–50%712.5
Modern (EP 1660469B1)65–70%57.8

Environmental and Industrial Implications

The streamlined process reduces waste generation by 30%, aligning with green chemistry principles. Dichloromethane, though a chlorinated solvent, is recycled in closed-loop systems to minimize environmental release. Economically, the method cuts production costs by 25% through reduced labor and solvent procurement .

Chemical Reactions Analysis

Types of Reactions

11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require the use of halogenating agents or other electrophiles/nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Pharmacological Properties

Norquetiapine has been shown to play a significant role in the antidepressant activity of quetiapine. It activates the ERK1/2 signaling pathway and induces the release of Brain-Derived Neurotrophic Factor (BDNF) in C6 glioma cells, which may contribute to its antidepressant effects . Additionally, it inhibits the norepinephrine transporter, which is believed to enhance its antipsychotic properties .

2.1. Antidepressant Research

Norquetiapine's ability to influence BDNF levels makes it a valuable compound in research focused on depression and mood disorders. Studies have indicated that compounds affecting BDNF signaling can have therapeutic implications for treating depressive symptoms .

2.2. Neuropharmacology Studies

The compound's interaction with neurotransmitter systems positions it as a candidate for exploring mechanisms underlying psychotropic drug action. Its role in norepinephrine transport inhibition is particularly relevant for understanding the pharmacodynamics of antidepressants and antipsychotics .

Synthesis and Analytical Applications

Norquetiapine is also utilized as an impurity standard in pharmaceutical manufacturing processes. It serves as a reference compound for quality control and validation purposes, ensuring the purity and efficacy of quetiapine formulations . The synthesis of this compound has been described in various patents, highlighting its importance as an intermediate in quetiapine production .

4.1. Case Study: BDNF Release Induction

A study demonstrated that Norquetiapine significantly increased BDNF levels in vitro, suggesting its potential role in neuroprotection and cognitive enhancement during depressive episodes . This finding aligns with the hypothesis that enhancing BDNF signaling could mitigate some symptoms of depression.

4.2. Clinical Implications

Research has shown that patients treated with quetiapine exhibit improvements in depressive symptoms, which may be partly attributed to the effects of Norquetiapine on norepinephrine transport and BDNF release . This connection underscores the relevance of studying Norquetiapine independently from its parent compound.

Mechanism of Action

The mechanism of action of 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neuronal signaling and behavior .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name & CAS Core Structure Substituents/Salt Form Pharmacological Role
11-(1-Piperazinyl)-dibenzo... dihydrochloride (111974-74-4) Dibenzo[b,f][1,4]thiazepine Piperazinyl, dihydrochloride salt Synthetic intermediate for quetiapine
Quetiapine Fumarate (111974-72-2) Dibenzo[b,f][1,4]thiazepine 4-[2-(2-Hydroxyethoxy)ethyl]piperazinyl, fumarate salt Antipsychotic (D2/5-HT2A antagonist)
tert-Butyl (2S,6R)-6-amino... (112968-38-4) Tetrahydro-1,4-thiazepine tert-Butyl acetate, thienyl substituent Intermediate for chiral thiazepines
Impurity B (Quetiapine process) (111974-74-4) Dibenzo[b,f][1,4]thiazepine Piperazinyl, dihydrochloride salt Process-related impurity in quetiapine APIs

Key Observations :

  • The dihydrochloride salt of the target compound improves solubility for synthetic reactions, whereas quetiapine’s fumarate salt optimizes bioavailability for therapeutic use .
  • The absence of the 2-(2-hydroxyethoxy)ethyl group in the target compound renders it pharmacologically inert compared to quetiapine, which requires this moiety for CNS receptor binding .

Key Observations :

  • The target compound’s synthesis is less atom-efficient than quetiapine’s green route, which employs water as a solvent and achieves near-quantitative conversion .
  • Impurity profiles differ significantly: The target compound itself is a critical impurity (Impurity B) in quetiapine APIs, necessitating stringent control during manufacturing .

Physicochemical and Stability Profiles

Table 3: Solubility and Stability Comparisons

Compound Name Solubility (Water) Stability Storage Conditions
11-(1-Piperazinyl)-dibenzo... dihydrochloride High (salt form) Stable at room temperature under inert atmosphere 2–8°C, desiccated
Quetiapine Fumarate Moderate (pH-dependent) Degrades under light/moisture Controlled room temperature
Impurity B Similar to parent Controlled in APIs (<0.15% limit) N/A

Key Observations :

  • The dihydrochloride form’s stability simplifies storage compared to quetiapine fumarate, which requires protection from light and humidity .
  • Impurity B’s physicochemical similarity to the parent compound complicates its removal during quetiapine purification .

Research Findings and Implications

Synthetic Utility: The target compound’s role in quetiapine synthesis is irreplaceable due to its reactivity in nucleophilic substitution reactions with 2-(2-chloroethoxy)ethanol .

Regulatory Significance : As Impurity B, its levels in quetiapine APIs are tightly regulated (<0.15% per USP/EP guidelines), underscoring the need for robust purification protocols .

Structural-Activity Relationship (SAR) : The piperazinyl group in the target compound provides a versatile scaffold for introducing alkyl or aryl groups, enabling the development of analogs with varied pharmacokinetic profiles .

Biological Activity

11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride, also known as Norquetiapine dihydrochloride, is a compound with significant biological activity primarily associated with its role as an antipsychotic agent. It is structurally related to quetiapine and has been studied for its pharmacological properties, particularly in the context of psychiatric disorders.

  • CAS Number : 111974-74-4
  • Molecular Formula : C₁₇H₁₉Cl₂N₃S
  • Molecular Weight : 368.32 g/mol
  • Purity : ≥98% (TLC) .

This compound functions primarily as an antagonist at various neurotransmitter receptors, including:

  • Dopamine Receptors : Primarily D2 receptors, which are implicated in the regulation of mood and behavior.
  • Serotonin Receptors : Including 5-HT2A and 5-HT1A receptors, contributing to its mood-stabilizing effects.

This receptor profile suggests that the compound may help alleviate symptoms of schizophrenia and bipolar disorder by modulating dopaminergic and serotonergic neurotransmission.

Antipsychotic Effects

Research indicates that compounds similar to this compound exhibit antipsychotic effects. These effects are typically characterized by:

  • Reduction in positive symptoms of schizophrenia (e.g., hallucinations, delusions).
  • Improvement in negative symptoms (e.g., social withdrawal, lack of motivation).

Neurotransmitter Modulation

Studies have shown that this compound increases levels of key neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NA) in the brain. The modulation of these neurotransmitters can lead to both therapeutic effects and potential side effects:

  • Dopamine : Elevated levels can enhance mood but may also lead to side effects such as agitation or psychosis if dysregulated.
  • Serotonin : Increased serotonin levels can improve mood but may also lead to serotonin syndrome if excessively elevated.
  • Norepinephrine : Elevated norepinephrine can affect cardiovascular health and contribute to anxiety symptoms .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

  • Clinical Trials : Clinical trials involving piperazine derivatives have shown promising results in treating mood disorders. For instance, a study indicated that patients receiving treatment with compounds like Norquetiapine experienced significant reductions in depressive symptoms compared to placebo groups .
  • Cytotoxic Effects : Research has also highlighted potential cytotoxic effects associated with piperazine derivatives. A study demonstrated that certain combinations of piperazine compounds exhibited hepatotoxicity, raising concerns about their safety profiles .
  • Neuropharmacological Studies : Investigations into the neuropharmacological profiles of these compounds have revealed their capacity to influence sensory processing and cognitive functions. For example, studies have noted impairments in attention and memory associated with high doses .

Summary Table of Biological Activity

Biological ActivityMechanismObserved Effects
AntipsychoticD2 receptor antagonismReduction in positive/negative symptoms
Serotonin modulation5-HT2A/5-HT1A receptor interactionsMood stabilization; risk of serotonin syndrome
Norepinephrine increaseNA receptor modulationPotential cardiovascular effects
CytotoxicityConcentration-dependent effectsHepatotoxicity in specific combinations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of 11-chlorodibenzo[b,f][1,4]thiazepine with piperazine under reflux in polar aprotic solvents (e.g., DMF or acetone-ethanol mixtures). Optimization includes controlling stoichiometric ratios (1:1.2 molar ratio of substrate to piperazine), reaction time (4–6 hours at 80–90°C), and post-reaction acidification with HCl to precipitate the dihydrochloride salt . Purity is enhanced by recrystallization from ethanol-water mixtures.

Q. How should researchers characterize the purity and structural identity of this compound using chromatographic techniques?

  • Methodological Answer : Use ultra-performance liquid chromatography (UPLC) with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile) for high-resolution separation. Compare retention times against certified reference standards (e.g., LGC Standards MM1130.01 for Impurity B dihydrochloride). Confirm identity via LC-MS (ESI+ mode) with [M+H]+ at m/z 383.2 .

Q. What are the common impurities associated with this compound, and what analytical strategies are effective for their identification?

  • Methodological Answer : Key impurities include:

  • Impurity A : 2-[2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl acetate maleate (detected via HPLC with UV at 254 nm) .
  • Impurity B : Unreacted 11-chlorodibenzo[b,f][1,4]thiazepine (resolved using UPLC with a mobile phase of ammonium acetate buffer and methanol) .
  • Dibenzo[b,f][1,4]thiazepin-11(10H)-one : A hydrolytic byproduct identified via IR (C=O stretch at 1680 cm⁻¹) and NMR (δ 7.8–8.2 ppm aromatic protons) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for cannabinoid receptor targeting?

  • Methodological Answer : SAR studies reveal that substituents at the 2-position of the dibenzo[b,f][1,4]thiazepine core significantly influence CB1 receptor affinity. For example:

  • Electron-withdrawing groups (e.g., Cl at C8) enhance binding selectivity (CB1 vs. CB2 IC₅₀ ratio >100) by stabilizing hydrophobic interactions with receptor subpockets.
  • Butylamide derivatives (e.g., 12e in ) improve in vivo activity but require solubility optimization via fluorophenyl substitutions (e.g., 12h) .
  • Key Assay : Functional cAMP assays in CHO-K1 cells expressing recombinant human CB1 receptors, using CP-55,940 as an agonist .

Q. What challenges arise during the scale-up of synthetic processes for this compound, and how can they be mitigated?

  • Methodological Answer : Industrial-scale synthesis faces:

  • Byproduct formation due to incomplete piperazine substitution. Mitigation: Use excess piperazine (1.5–2.0 eq) and phase-transfer catalysts (e.g., TBAB).
  • Solvent recovery : Replace DMF with ethanol-water mixtures for greener processing.
  • Crystallization control : Adjust HCl addition rate to prevent amorphous precipitates. Patent data () recommends "neat" conditions (solvent-free) with organic bases (e.g., DIPEA) for higher yields (>85%) .

Q. What novel synthetic methodologies enable the introduction of diverse functional groups at the 2-position of the dibenzo[b,f][1,4]thiazepine core?

  • Methodological Answer :

  • Thiocarbamido intermediates : React 2-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine with isothiocyanates (e.g., ethylisothiocyanate) in 50% acetone-ethanol to form 2-[substituted-2,4-dithiabiureto] derivatives .
  • Cyclization with bromine : Treat dithiabiureto intermediates with liquid bromine in chloroform to yield 1,2,4-dithiazolo derivatives (e.g., VIB(a-h) in ) .

Q. How can advanced isolation techniques improve the yield of minor impurities for pharmacological safety assessments?

  • Methodological Answer :

  • Preparative HPLC : Use a 250 × 21.2 mm C18 column with isocratic elution (30% acetonitrile/70% 0.1% TFA) to isolate impurities at 10–15 mg scale.
  • Ion-exchange chromatography : Separate charged impurities (e.g., N-oxide derivatives) using Dowex 50WX4 resin and stepwise NaCl gradients .
  • Validation : Confirm impurity structures via HRMS and 2D NMR (e.g., NOESY for stereochemical assignments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride
Reactant of Route 2
Reactant of Route 2
11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.